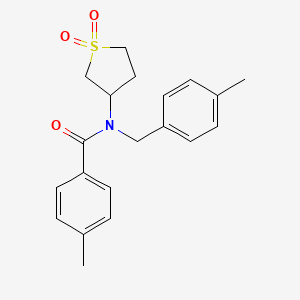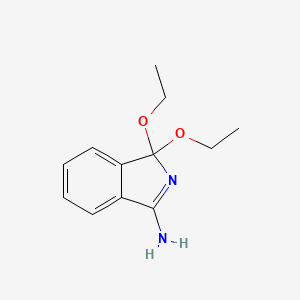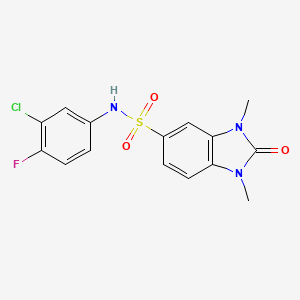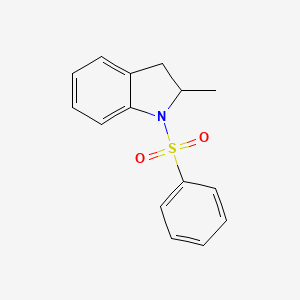![molecular formula C21H26BrN5O2 B4235195 7-(4-bromobenzyl)-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4235195.png)
7-(4-bromobenzyl)-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Beschreibung
This compound belongs to a class of purine derivatives, which are noted for their wide range of biological activities and applications in medicinal chemistry. The bromobenzyl and piperidinyl methyl groups suggest potential for interaction with various biological targets, while the purine core is a key structural motif in many biologically active molecules.
Synthesis Analysis
Synthetic approaches to similar purine derivatives involve multi-step reactions, starting with the purine base followed by selective functionalization at the N-1, N-7, and C-8 positions. For instance, the synthesis of carboxybenzyl-substituted purine diones as dipeptidyl peptidase IV (DPP-IV) inhibitors involves characterizing compounds based on NMR and ESI MS data, indicating a general strategy that could be adapted for our compound (Mo et al., 2015).
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are commonly employed to determine the conformation and configuration of these molecules. The planarity of the purine system and the orientation of substituents significantly affect the molecule's interaction with biological targets.
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitutions, which allow for the introduction of diverse functional groups. The reactivity of the bromo and amino groups in the compound suggests potential for further derivatization. An example includes the unusual reaction of 8-bromo-substituted purine diones with trisamine, leading to unexpected products, illustrating the complex reactivity of such compounds (Khaliullin & Shabalina, 2020).
Eigenschaften
IUPAC Name |
7-[(4-bromophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN5O2/c1-14-6-4-5-11-26(14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-7-9-16(22)10-8-15/h7-10,14H,4-6,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPOPWNVTACPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CC4=CC=C(C=C4)Br)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-ethoxy-4-(2-thienylmethoxy)phenyl]methanol](/img/structure/B4235122.png)
![N-benzyl-2-[(ethoxyacetyl)amino]benzamide](/img/structure/B4235127.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-propanamine hydrochloride](/img/structure/B4235132.png)

![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4235154.png)
![2,5-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4235160.png)


![ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate acetate](/img/structure/B4235189.png)
![3-phenyl-11-(2-phenylethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4235199.png)
![N-{2-[(4-methylbenzoyl)amino]ethyl}nicotinamide](/img/structure/B4235203.png)
acetyl]amino}methyl)benzoate](/img/structure/B4235208.png)

